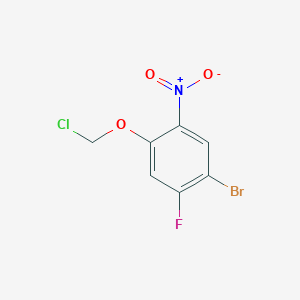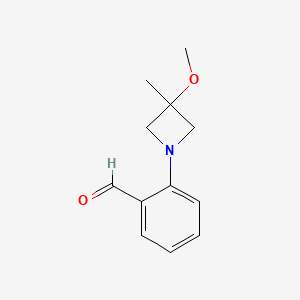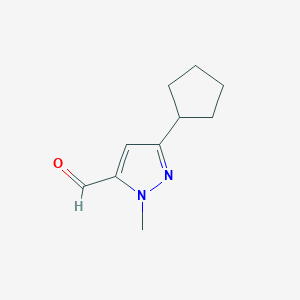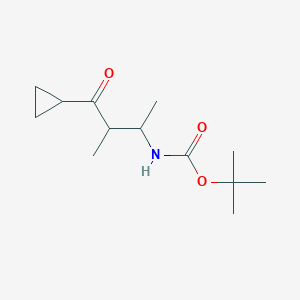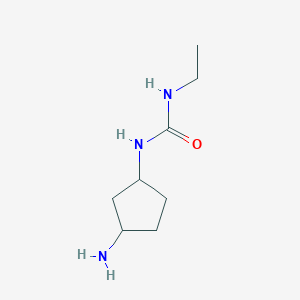
1-(3-Aminocyclopentyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminocyclopentyl)-3-ethylurea is an organic compound characterized by a cyclopentane ring substituted with an amino group and an ethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclopentyl)-3-ethylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-aminocyclopentanone with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-(3-Aminocyclopentyl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidation products include nitro or hydroxylamine derivatives.
- Reduction products include secondary amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(3-Aminocyclopentyl)-3-ethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Aminocyclopentyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ethylurea moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
3-(Aminocyclopentyl)methylphosphinic acids: These compounds share a similar cyclopentane ring structure but differ in their functional groups, leading to distinct chemical and biological properties.
1-(3-Aminocyclopentyl)-3-methylurea: This compound is structurally similar but has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness: 1-(3-Aminocyclopentyl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and an ethylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
特性
分子式 |
C8H17N3O |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(3-aminocyclopentyl)-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
InChIキー |
GBWOPJKSQKMTRG-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1CCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


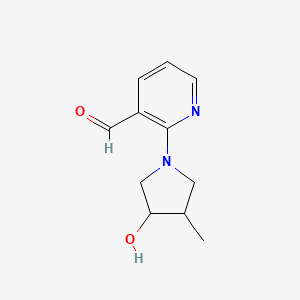
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)

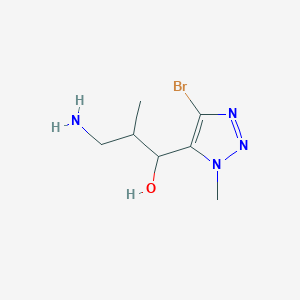
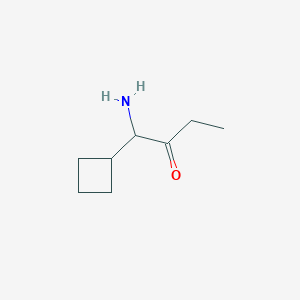
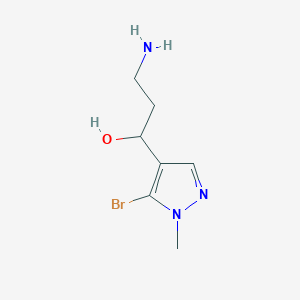
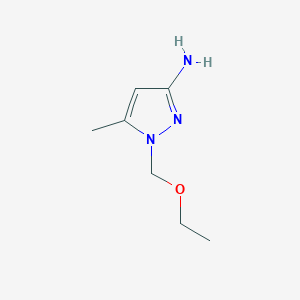
![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
